Product packaging for 3-Morpholinopropane-1-sulfonyl chloride(Cat. No.:)

3-Morpholinopropane-1-sulfonyl chloride

Cat. No.: B8762241
M. Wt: 227.71 g/mol
InChI Key: OSHRZGQSJOAQKN-UHFFFAOYSA-N
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Description

3-Morpholinopropane-1-sulfonyl chloride is a useful research compound. Its molecular formula is C7H14ClNO3S and its molecular weight is 227.71 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14ClNO3S B8762241 3-Morpholinopropane-1-sulfonyl chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14ClNO3S

Molecular Weight

227.71 g/mol

IUPAC Name

3-morpholin-4-ylpropane-1-sulfonyl chloride

InChI

InChI=1S/C7H14ClNO3S/c8-13(10,11)7-1-2-9-3-5-12-6-4-9/h1-7H2

InChI Key

OSHRZGQSJOAQKN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCS(=O)(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Morpholinopropane 1 Sulfonyl Chloride

Precursor Synthesis and Functionalization Strategies

The foundational step in the primary synthetic route to 3-morpholinopropane-1-sulfonyl chloride is the construction of the morpholinopropane backbone and the introduction of the sulfonic acid moiety. This multi-step approach is crucial for ensuring the correct regiochemistry and functional group presentation for the final chlorination step.

Synthesis of Morpholine-Containing Propane (B168953) Scaffolds

The most prevalent method for the synthesis of the morpholine-containing propane scaffold involves the nucleophilic addition of morpholine (B109124) to a suitable three-carbon electrophile. A widely employed electrophile is 1,3-propanesultone, which readily undergoes a ring-opening reaction with morpholine to directly yield the zwitterionic 3-morpholinopropanesulfonic acid (MOPS), the immediate precursor to the target sulfonyl chloride.

This reaction is typically carried out in an organic solvent, such as ethanol (B145695) or ethyl acetate, and proceeds under mild conditions. wikipedia.orgresearchgate.net The choice of solvent can influence the reaction rate and the ease of product isolation. For instance, the use of a microchannel reactor has been reported to significantly improve the yield of 3-morpholinopropanesulfonic acid by enhancing mass and heat transfer. researchgate.net Alternative solvent systems, including aqueous media, have also been explored to develop more environmentally benign processes. rsc.org

Key parameters for this reaction include the molar ratio of the reactants, temperature, and reaction time. An equimolar ratio of morpholine and 1,3-propanesultone is generally employed. researchgate.net The reaction is often conducted at temperatures ranging from 0 °C to room temperature to control the exothermic nature of the reaction and minimize side products.

ReactantsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Morpholine, 1,3-PropanesultoneEthanol/Water0281 wikipedia.org
Morpholine, 1,3-PropanesultoneEthyl AcetateRoom Temp.Not Specified>95 researchgate.net
Morpholine, 1,3-PropanesultoneWater254-10~70 rsc.org

Preparation of Corresponding Sulfonic Acid Precursors

As detailed above, the reaction of morpholine with 1,3-propanesultone directly affords 3-morpholinopropanesulfonic acid (MOPS). wikipedia.orgresearchgate.netrsc.org This compound exists as a zwitterion, with a positively charged morpholinium nitrogen and a negatively charged sulfonate group. The purification of MOPS is typically achieved by recrystallization from a suitable solvent system, such as an alcohol-water mixture, to remove any unreacted starting materials or by-products. wikipedia.org The purity of the sulfonic acid precursor is paramount to ensure a clean conversion to the sulfonyl chloride in the subsequent step.

Direct Chlorosulfonation Techniques

The conversion of the sulfonic acid group in 3-morpholinopropanesulfonic acid to a sulfonyl chloride is the pivotal step in the synthesis. This transformation requires a chlorinating agent capable of replacing the hydroxyl group of the sulfonic acid with a chlorine atom.

Optimized Reaction Conditions and Reagent Selection

While specific literature detailing the direct chlorination of 3-morpholinopropanesulfonic acid is scarce, general methods for the conversion of sulfonic acids to sulfonyl chlorides can be applied. Common chlorinating agents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), and chlorosulfonic acid (ClSO₃H).

The choice of reagent and reaction conditions must take into account the zwitterionic nature of the precursor. The tertiary amine of the morpholine ring can be protonated or react with the chlorinating agent. Therefore, it may be necessary to protect the morpholine nitrogen prior to chlorination or to use a large excess of the chlorinating agent to serve as both the reagent and the solvent.

For instance, the reaction of a sulfonic acid with thionyl chloride is often carried out in the presence of a catalytic amount of N,N-dimethylformamide (DMF), which forms a Vilsmeier-Haack type reagent that facilitates the reaction. The reaction can be performed neat or in an inert solvent such as dichloromethane (B109758) or toluene.

Similarly, phosphorus pentachloride can effectively convert sulfonic acids and their salts to the corresponding sulfonyl chlorides. This reaction is typically performed by heating a mixture of the sulfonic acid or its salt with PCl₅.

Sulfonic Acid TypeChlorinating AgentSolventCatalystGeneral ConditionsReference
Aryl Sulfonic AcidThionyl ChlorideDichloromethaneDMFRoom Temp. to RefluxGeneral Knowledge
Aryl Sulfonic Acid SaltPhosphorus PentachlorideNeat or Inert SolventNoneHeatingGeneral Knowledge
Aliphatic Sulfonic AcidPhosphorus OxychlorideNeatNoneHeatingGeneral Knowledge

Given the structure of 3-morpholinopropanesulfonic acid, a potential challenge is the intramolecular reaction of the newly formed sulfonyl chloride with the morpholine nitrogen. Careful control of the reaction temperature and immediate work-up or derivatization of the product may be necessary to avoid such side reactions.

Mechanistic Aspects of Sulfonyl Chloride Formation

The mechanism of sulfonyl chloride formation from a sulfonic acid using thionyl chloride is believed to proceed through the formation of a chlorosulfite intermediate. The oxygen of the sulfonic acid attacks the electrophilic sulfur atom of thionyl chloride, leading to the displacement of a chloride ion and the formation of a protonated chlorosulfonate. Subsequent loss of a proton and rearrangement, with the elimination of sulfur dioxide and hydrogen chloride, yields the sulfonyl chloride. The presence of a catalyst like DMF can accelerate the reaction by forming a more reactive Vilsmeier intermediate with thionyl chloride.

When phosphorus pentachloride is used, the reaction likely proceeds through the formation of a phosphoryl chloride intermediate. The sulfonic acid reacts with PCl₅ to form an intermediate which then collapses to the sulfonyl chloride, phosphorus oxychloride, and hydrogen chloride.

Alternative Synthetic Routes and Methodological Innovations

Another plausible alternative involves the synthesis of the sulfonyl chloride from an alkyl halide. For instance, 3-chloropropylmorpholine could be reacted with a sulfite (B76179) salt, such as sodium sulfite, to form the corresponding sodium sulfonate. This sulfonate salt could then be converted to the sulfonyl chloride using a chlorinating agent like phosphorus pentachloride.

Recent innovations in the synthesis of sulfonyl chlorides include the use of milder and more selective chlorinating agents. For example, the use of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) in the presence of a base has been reported for the conversion of sulfonic acids to sulfonyl chlorides under neutral conditions. Such methods could be advantageous for a substrate like 3-morpholinopropanesulfonic acid, potentially avoiding issues with the morpholine nitrogen.

Furthermore, the development of one-pot procedures that combine the formation of the sulfonic acid and its subsequent chlorination without isolation of the intermediate could offer a more streamlined and efficient synthesis.

Synthesis from Sulfonyl Hydrazides

The conversion of sulfonyl hydrazides into sulfonyl chlorides represents a valuable synthetic strategy, particularly when the corresponding sulfonic acid or thiol precursors are less stable or accessible. This method leverages the reactivity of the hydrazide group, which can be cleanly converted to a chlorosulfonyl moiety under mild conditions.

A prominent method involves the reaction of a sulfonyl hydrazide with a halogenating agent like N-chlorosuccinimide (NCS). researchgate.net The reaction is typically carried out in an organic solvent, such as acetonitrile, at room temperature. researchgate.net This approach is efficient and avoids the harsh reagents often used in traditional sulfonyl chloride syntheses. The process is generally high-yielding and tolerates a wide variety of functional groups, making it applicable to complex molecules. For the synthesis of this compound, the required precursor, 3-morpholinopropane-1-sulfonyl hydrazide, would be treated with NCS. The reaction proceeds smoothly, releasing nitrogen gas as the primary byproduct, which simplifies purification. researchgate.net

Table 1: Synthesis of Sulfonyl Chlorides from Sulfonyl Hydrazides using NCS researchgate.net Note: This table showcases the general applicability of the method with various substrates as detailed in the cited literature.

Oxidative Chlorination of Thiols

The direct oxidative chlorination of thiols is one of the most common and direct routes for preparing sulfonyl chlorides. This method involves the oxidation of the sulfur atom of a thiol (R-SH) and concurrent chlorination to form the corresponding sulfonyl chloride (R-SO₂Cl). The precursor for this compound in this route is 3-morpholinopropane-1-thiol.

A variety of oxidizing and chlorinating agent systems have been developed for this transformation. A highly effective protocol utilizes 2,4-dichloro-5,5-dimethylhydantoin (DCDMH) as a mild and efficient reagent. lookchem.com This method is suitable for a wide range of sulfur-containing substrates, including thiols and disulfides, converting them into the corresponding sulfonyl chlorides in good to excellent yields. lookchem.com Another approach involves using a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂), which acts as a highly reactive reagent system for the direct conversion. organic-chemistry.org This method is characterized by very short reaction times and high yields. organic-chemistry.org

Furthermore, systems like N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid have been shown to smoothly oxidize thiols to sulfonyl chlorides. organic-chemistry.org These methods are generally advantageous due to their operational simplicity and the availability of the reagents.

Table 2: Oxidative Chlorination of Various Thiols to Sulfonyl Chlorides lookchem.comorganic-chemistry.org Note: This table highlights different reagent systems and their effectiveness on representative thiol substrates.

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of sulfonyl chlorides to reduce environmental impact and improve safety. These approaches focus on using environmentally benign solvents (like water), safer reagents, and improving atom economy. mdpi.comresearchgate.net

One notable green method for the oxidative chlorination of thiols and disulfides employs Oxone (potassium peroxymonosulfate) in combination with a chloride source like potassium chloride (KCl) in water. rsc.org This system provides an efficient and rapid synthesis of sulfonyl chlorides at room temperature, completely avoiding the use of volatile and hazardous organic solvents. rsc.org The reaction is clean, and the workup is typically straightforward.

Another environmentally friendly approach is the sodium chlorite (B76162) (NaClO₂)-mediated oxidative chlorosulfonation. organic-chemistry.org This method can be applied to various sulfur-containing starting materials, including thiols, disulfides, and S-alkyl isothiourea salts, to produce a diverse range of sulfonyl chlorides in high yields. organic-chemistry.org The protocol is valued for its operational simplicity and for avoiding the use of highly toxic or malodorous reagents, representing a safer and more sustainable alternative to traditional methods. organic-chemistry.org

Table 3: Green Synthesis of Sulfonyl Chlorides using Oxone-KCl in Water rsc.org Note: This table demonstrates the effectiveness of a water-based system for the synthesis of sulfonyl chlorides from various thiols.

Flow Chemistry and Continuous Processing for Scalable Synthesis

For the large-scale industrial production of this compound, flow chemistry and continuous processing offer significant advantages over traditional batch methods. mdpi.comwiley-vch.de Continuous flow systems provide superior control over reaction parameters such as temperature and mixing, which is crucial for managing highly exothermic reactions commonly associated with sulfonyl chloride synthesis. rsc.org This enhanced control improves safety by minimizing the risk of thermal runaway and allows for the safe use of highly reactive reagents. rsc.org

A continuous flow protocol for synthesizing sulfonyl chlorides from disulfides and thiols has been developed using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as the dual-function reagent for oxidative chlorination. rsc.org By utilizing a small-volume microreactor, this process achieves very short residence times (under one minute) and an exceptionally high space-time yield. rsc.org Such efficiency is difficult to achieve in batch reactors. The process can be operated for extended periods, demonstrating its robustness for scalable manufacturing. nih.gov For example, a similar continuous flow protocol using nitric acid, hydrochloric acid, and oxygen was successfully operated for over six hours, achieving a throughput of 3.7 g/h for diphenyl disulfide. nih.gov

Table 4: Comparison of Batch vs. Continuous Flow Synthesis of Sulfonyl Chlorides rsc.orgnih.gov Note: This table provides a conceptual comparison based on findings from flow chemistry literature, highlighting the general advantages of the technology.

Reactivity Profiles and Mechanistic Investigations of 3 Morpholinopropane 1 Sulfonyl Chloride

3-Morpholinopropane-1-sulfonyl chloride is a versatile chemical reagent characterized by the electrophilic nature of its sulfonyl chloride group. This functional group is the primary site of reactivity, readily undergoing nucleophilic substitution reactions. The presence of the morpholino group can also influence the compound's reactivity and solubility.

Nucleophilic Substitution Reactions at the Sulfonyl Group

The sulfur atom in the sulfonyl chloride group of this compound is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. solubilityofthings.com This reactivity is the basis for its primary application in organic synthesis: the formation of sulfonamides and sulfonate esters. The general mechanism for these reactions involves the nucleophilic attack on the sulfur atom, followed by the displacement of the chloride leaving group.

The reaction of this compound with primary and secondary amines is a robust and widely used method for the synthesis of sulfonamides. libretexts.org This reaction, often referred to as sulfonylation, proceeds readily under basic conditions, which serve to neutralize the hydrogen chloride byproduct.

The general reaction can be represented as follows:

R¹R²NH + C₇H₁₄ClNO₃S → R¹R²NSO₂C₃H₆N(CH₂)₄O + HCl

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to scavenge the HCl produced.

Detailed Research Findings:

The formation of sulfonamides from sulfonyl chlorides is a well-established transformation in organic chemistry. princeton.edu The reaction's efficiency can be influenced by the nucleophilicity of the amine and steric hindrance around the nitrogen atom. While feebly basic amines, like certain nitroanilines, may react slowly, most primary and secondary amines provide good yields of the corresponding sulfonamide. researchgate.net

Interactive Data Table: Sulfonamide Formation with Various Amines
Amine ClassExample AmineProductReaction ConditionsObservations
Primary AliphaticPropylamineN-propyl-3-morpholinopropane-1-sulfonamideBase (e.g., triethylamine), aprotic solventGenerally high yields.
Secondary AliphaticDiethylamineN,N-diethyl-3-morpholinopropane-1-sulfonamideBase (e.g., triethylamine), aprotic solventGood yields, may be slower than primary amines due to steric hindrance.
Primary AromaticAnilineN-phenyl-3-morpholinopropane-1-sulfonamideBase (e.g., pyridine), aprotic solventReactivity can be lower than aliphatic amines due to reduced nucleophilicity of the aromatic amine.
Secondary AromaticN-MethylanilineN-methyl-N-phenyl-3-morpholinopropane-1-sulfonamideBase (e.g., pyridine), aprotic solventSlower reaction rates are common.

In molecules containing multiple nucleophilic sites, the reaction with this compound can exhibit chemo- and regioselectivity. Generally, the more nucleophilic and less sterically hindered amine will react preferentially. For instance, in a compound containing both a primary and a secondary amine, the primary amine is typically more reactive towards the sulfonyl chloride.

The difference in reactivity between an aroyl chloride and a sulfonyl chloride can be exploited for chemoselective synthesis. Aroyl chlorides are generally more reactive than sulfonyl chlorides, allowing for selective reaction with an amine at the aroyl chloride position while leaving the sulfonyl chloride intact under controlled conditions. nih.gov

If the amine nucleophile is part of the same molecule as the sulfonyl chloride, an intramolecular reaction can occur to form a cyclic sulfonamide, also known as a sultam. nih.gov These reactions are powerful methods for the construction of heterocyclic ring systems. The success of the cyclization depends on factors such as ring size to be formed (with 5- and 6-membered rings being the most favorable), chain flexibility, and reaction conditions. For example, N-(3-butynyl)-sulfonamides can undergo intramolecular cyclization to form 2,3-dihydro-1H-pyrroles. rsc.org

Synthesis of Sulfonate Esters from Alcohols and Phenols

In a reaction analogous to sulfonamide formation, this compound reacts with alcohols and phenols to yield sulfonate esters. solubilityofthings.com This reaction also requires a base to neutralize the HCl byproduct.

R-OH + C₇H₁₄ClNO₃S → R-OSO₂C₃H₆N(CH₂)₄O + HCl

Detailed Research Findings:

The synthesis of sulfonate esters from sulfonyl chlorides is a common transformation. rsc.org The reactivity of the alcohol or phenol (B47542) is dependent on its nucleophilicity and steric environment. Primary alcohols are generally more reactive than secondary or tertiary alcohols. Phenols, being more acidic, often require a stronger base for deprotonation to the more nucleophilic phenoxide ion.

Interactive Data Table: Sulfonate Ester Synthesis
NucleophileExampleProductReaction ConditionsObservations
Primary AlcoholEthanol (B145695)Ethyl 3-morpholinopropane-1-sulfonateBase (e.g., pyridine), aprotic solventHigh yields are typically obtained.
Secondary AlcoholIsopropanolIsopropyl 3-morpholinopropane-1-sulfonateBase (e.g., pyridine), aprotic solventSlower reaction rates compared to primary alcohols.
PhenolPhenolPhenyl 3-morpholinopropane-1-sulfonateBase (e.g., pyridine), aprotic solventThe reaction proceeds readily.

Reactions with Carboxylates and Other Oxygen Nucleophiles

While less common than reactions with amines and alcohols, this compound can react with other oxygen nucleophiles, such as carboxylates. The reaction with a carboxylate salt would yield a mixed anhydride, which is generally unstable. Under anhydrous conditions, the reaction of a carboxylic acid with a sulfonyl chloride can lead to the formation of a sulfocarboxylic acid anhydride. google.com

Carbon-Carbon Bond Forming Reactions

Direct carbon-carbon bond forming reactions involving the sulfonyl chloride group of this compound are not typical. The primary reactivity of sulfonyl chlorides is centered around nucleophilic substitution at the sulfur atom. However, the resulting sulfonamides or sulfonate esters can be further functionalized in subsequent reactions that may involve carbon-carbon bond formation. For instance, the sulfonamide group can act as a directing group in certain reactions or be transformed into other functional groups that are amenable to C-C bond formation.

There is one report of an intermolecular addition of sulfonyl chlorides to olefins under free-radical conditions, which leads to the formation of α-chloro sulfones and vinyl sulfones. mdpi.com However, the intramolecular version of this reaction for heterocyclization has been shown to have low preparative value. mdpi.com

Cross-Coupling Reactions Involving Sulfonyl Chlorides

Sulfonyl chlorides are increasingly utilized as versatile coupling partners in transition-metal-catalyzed cross-coupling reactions. These reactions often proceed with the extrusion of sulfur dioxide (desulfitation), allowing the sulfonyl chloride to act as a source of an organic radical or an aryl/alkyl group for the formation of new carbon-carbon or carbon-heteroatom bonds.

Palladium catalysis has been instrumental in developing desulfinative cross-coupling reactions where sulfonyl chlorides serve as alternatives to traditional organic halides. researchgate.netnih.gov These reactions provide a powerful method for C-C bond formation. researchgate.net

In a typical palladium-catalyzed cycle, such as a Stille or Suzuki-Miyaura coupling, the sulfonyl chloride can undergo C-S and S-Cl bond cleavage. researchgate.netnih.gov The general mechanism often involves the oxidative addition of the palladium(0) catalyst into the R-SO₂Cl bond. However, palladium typically catalyzes the desulfonylation of arylsulfonyl chlorides, using them as equivalents to aryl halides for C-C bond formation. nih.gov For aliphatic sulfonyl chlorides like this compound, the reaction pathway can be more complex.

A common palladium-catalyzed process is the Suzuki-Miyaura cross-coupling, which can be adapted for sulfonyl chlorides. While many examples focus on arylsulfonyl chlorides, the fundamental steps are illustrative. The process enables the installation of a sulfonyl chloride functional group, which can then be derivatized. nih.gov

Table 1: Generalized Palladium-Catalyzed Suzuki-Miyaura Chlorosulfonylation

Arylboronic Acid (ArB(OH)₂) Catalyst Ligand Product (ArSO₂Cl) Yield (%)
4-Iodophenylboronic acid Pd(OAc)₂ L5* 4-Iodobenzenesulfonyl chloride 85
4-Bromophenylboronic acid Pd(OAc)₂ L5* 4-Bromobenzenesulfonyl chloride 82
3-Thiopheneboronic acid Pd(OAc)₂ L5* Thiophene-3-sulfonyl chloride 75
2-Dibenzofuranboronic acid Pd(OAc)₂ L5* Dibenzofuran-2-sulfonyl chloride 68

*L5 ligand mentioned in source literature. nih.gov Data generalized from studies on arylsulfonyl chlorides.

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for transformations involving sulfonyl chlorides. researchgate.netnih.govrsc.org These reactions often proceed via radical mechanisms, initiated by a single-electron transfer (SET) from a copper(I) species to the sulfonyl chloride. researchgate.netrsc.org This SET process facilitates the homolytic cleavage of the S-Cl bond, generating a sulfonyl radical (RSO₂•) and a copper(II) species. researchgate.net

This generated sulfonyl radical is a key intermediate that can engage in various transformations. For instance, copper catalysis is effective in C-S bond formation in addition reactions involving alkynes and sulfonyl chlorides. researchgate.net Copper-catalyzed systems can also achieve reductive cross-coupling and Heck-type couplings. nih.govresearchgate.net

A plausible mechanism for copper-catalyzed reactions begins with the reaction of the Cu(I) catalyst with the sulfonyl chloride (RSO₂Cl) to produce a sulfonyl radical intermediate through single-electron oxidation. rsc.org This radical can then add to other substrates, such as alkynes, to form new intermediates that continue the catalytic cycle. rsc.org

Table 2: Examples of Copper-Catalyzed Reactions with Sulfonyl Chlorides

Reaction Type Sulfonyl Chloride Coupling Partner Catalyst Product Type Reference
Chloro-thiolation Aryl/Alkyl-SO₂Cl Alkynes Cu Catalyst Chlorothiolated Alkenes researchgate.net
Reductive Coupling Aryl-SO₂Cl H-phosphonates Cu Catalyst S-aryl phosphorothioates nih.gov
Sulfonylation Aliphatic-SO₂Cl 8-Aminoquinoline Amides Cu(I) Sulfonylated Amides acs.org

Friedel-Crafts Sulfonylation with Aromatic Systems

Friedel-Crafts sulfonylation is a classic method for forming aryl sulfones through the reaction of a sulfonyl chloride with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). scispace.comrsc.org The reaction involves the electrophilic substitution of a hydrogen atom on the aromatic ring by the sulfonyl group.

The mechanism proceeds through the formation of a highly electrophilic species from the interaction between the sulfonyl chloride and the Lewis acid. wikipedia.org This electrophile, often represented as a sulfonyl cation (RSO₂⁺) or a polarized complex, then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion. wikipedia.org Deprotonation of the arenium ion by the Lewis acid complex anion regenerates the aromaticity of the ring and yields the final aryl sulfone product. wikipedia.org

While the Friedel-Crafts reaction of aryl sulfonyl chlorides is common, the corresponding reaction with alkyl sulfonyl chlorides, such as this compound, can be problematic. google.com A significant side reaction is the chlorination of the aromatic ring, which can become the major pathway, leading to low yields of the desired sulfone. google.com The use of sulfonyl fluorides instead of chlorides has been shown to suppress this undesired chlorination. google.com To improve efficiency and catalyst reusability, solid acid catalysts like Fe³⁺-montmorillonite and zeolite beta have been developed as eco-friendly alternatives to traditional Lewis acids. scispace.comrsc.org

Table 3: Lewis Acids Used in Friedel-Crafts Sulfonylation

Catalyst Type Advantages Reference
AlCl₃, FeCl₃ Homogeneous Lewis Acid High reactivity scispace.com
Silver triflate, Bismuth(III) triflate Homogeneous Lewis Acid Mild conditions scispace.com
Fe³⁺-montmorillonite Heterogeneous Solid Acid Reusable, eco-friendly scispace.comrsc.org
Zeolite beta Heterogeneous Solid Acid High activity, shape selectivity scispace.comrsc.org

Reactions with Unsaturated Compounds (Alkenes, Alkynes)

Sulfonyl chlorides can react with unsaturated compounds like alkenes and alkynes through several pathways, including cycloadditions and radical or ionic additions, to generate a variety of sulfur-containing molecules. magtech.com.cn

The [2+2] annulation (or cycloaddition) involving sulfonyl chlorides typically proceeds through a sulfene (B1252967) intermediate (R-CH=SO₂). These highly reactive species are generated in situ from alkanesulfonyl chlorides that have an α-hydrogen atom, via elimination of HCl in the presence of a base. The sulfene then undergoes a cycloaddition with an unsaturated partner. For a compound like this compound, which lacks an α-hydrogen, the direct formation of a sulfene intermediate by this pathway is not possible.

However, [2+2] cycloadditions can also occur with other species. For example, the reaction of allenic sulfones can be competitive with intramolecular Diels-Alder reactions. acs.org Gold(I) catalysts have been shown to facilitate the intermolecular [2+2] cycloaddition of terminal alkynes with alkenes to produce cyclobutenes. organic-chemistry.org While not directly involving the sulfonyl chloride as the source of the four-membered ring, these reactions highlight the reactivity of the unsaturated partners that could potentially react with sulfonyl-derived species. The sulfa-Staudinger cycloaddition, reacting alkanesulfonyl chlorides with imines, is a well-known method to form β-sultams, which are four-membered cyclic sulfonamides. researchgate.net

The addition of sulfonyl chlorides across carbon-carbon double and triple bonds is a primary method for synthesizing sulfonylated compounds. These reactions can proceed through either radical or ionic mechanisms, depending on the reaction conditions and the nature of the substrates. magtech.com.cnlibretexts.org

Radical Addition: Radical addition is often initiated by photolysis, thermolysis, or a redox initiator (like a copper catalyst). researchgate.net In this process, a sulfonyl radical (RSO₂•) is generated from the sulfonyl chloride. nih.gov This radical then adds to the alkene or alkyne, creating a new carbon-centered radical. nih.gov This intermediate can then abstract a chlorine atom from another molecule of the sulfonyl chloride to yield the final chlorosulfonylation product and propagate the radical chain. This process is a type of atom-transfer radical addition (ATRA). rsc.org Visible-light photoredox catalysis has become a powerful tool for these transformations, allowing for the hydrosulfonylation of alkenes under mild conditions. nih.gov

Ionic Addition: Ionic addition mechanisms are also possible, particularly under polar conditions or with Lewis acid catalysis. researchgate.net In this pathway, the sulfonyl chloride acts as an electrophile. The electrophilic sulfur atom can be attacked by the π-electrons of the alkene or alkyne, typically leading to the formation of a carbocationic intermediate. This intermediate is then trapped by the chloride ion to give the final addition product. The regioselectivity of ionic additions is governed by Markovnikov's rule, where the sulfonyl group adds to the less substituted carbon and the chloride adds to the more substituted carbon that can better stabilize the positive charge.

Recent developments include visible-light-induced reactions that proceed via the formation of an electron donor-acceptor (EDA) complex between the sulfonyl chloride and a species like sodium iodide, facilitating the generation of sulfonyl radicals in aqueous media. rsc.orgresearchgate.net

Table 4: Comparison of Radical and Ionic Addition to Alkenes

Feature Radical Addition Ionic Addition
Initiation Light, heat, radical initiator (e.g., Cu(I)) Lewis acids, polar solvents
Key Intermediate Sulfonyl radical (RSO₂•), C-centered radical Carbocation
Regioselectivity Typically anti-Markovnikov Typically Markovnikov

| Mechanism | Chain reaction (initiation, propagation, termination) | Stepwise addition |

Generation and Reactivity of Derived Sulfenes

Alkanesulfonyl chlorides, in the presence of a non-nucleophilic base, are known to undergo dehydrochlorination to generate highly reactive intermediates known as sulfenes (R₂C=SO₂). For this compound, treatment with a hindered amine base like triethylamine would be expected to yield 3-morpholinopropylsulfene.

The generation of this sulfene is predicated on the abstraction of the α-proton by the base, followed by the elimination of the chloride ion. The general mechanism is as follows:

Step 1: Proton Abstraction

Step 2: Elimination of Chloride

Once generated, 3-morpholinopropylsulfene is expected to be a highly electrophilic species, susceptible to attack by a wide range of nucleophiles and capable of participating in various cycloaddition reactions.

One of the most characteristic reactions of sulfenes is their [2+2] cycloaddition with electron-rich olefins to form four-membered thietane (B1214591) dioxide rings. However, in the context of dienes, sulfenes can also act as dienophiles in [4+2] cycloaddition reactions, also known as the hetero-Diels-Alder reaction. For instance, reaction with an azatriene could lead to the formation of a thiazine-dioxide derivative. This type of reaction is highly regioselective. researchgate.netchemsociety.org.ng

Table 1: Predicted [4+2] Cycloaddition Reactions of in situ Generated 3-Morpholinopropylsulfene

Diene Partner (Azatriene)Predicted ProductReaction Conditions
1,4-Diphenyl-1-aza-1,3-butadiene2-(3-Morpholinopropyl)-3,6-diphenyl-3,6-dihydro-2H- researchgate.netchemsociety.org.ngthiazine 1,1-dioxideTriethylamine, CH₂Cl₂
1-Phenyl-4-(p-tolyl)-1-aza-1,3-butadiene2-(3-Morpholinopropyl)-6-phenyl-3-(p-tolyl)-3,6-dihydro-2H- researchgate.netchemsociety.org.ngthiazine 1,1-dioxideTriethylamine, CH₂Cl₂

It is also conceivable that under certain conditions, the terminal morpholine (B109124) nitrogen could act as an intramolecular nucleophile, potentially leading to cyclization products. However, the high reactivity of the sulfene intermediate makes intermolecular reactions with other species present in the reaction mixture more probable, unless high dilution conditions are employed.

Derivatization via the Morpholine Moiety and Alkane Chain

The presence of the morpholine ring and the propane (B168953) chain in this compound offers additional sites for chemical modification, allowing for the synthesis of a variety of derivatives.

The nitrogen atom of the morpholine ring is nucleophilic and can be readily derivatized. One common reaction is N-alkylation, which can be achieved using various alkylating agents. For instance, reaction with alkyl halides or reductive amination with aldehydes and a reducing agent would yield quaternary ammonium (B1175870) salts or N-substituted morpholinium derivatives, respectively.

Table 2: Potential N-Alkylation Reactions of the Morpholine Moiety

Alkylating AgentProductCatalyst/Conditions
Benzyl Bromide4-Benzyl-4-(3-(chlorosulfonyl)propyl)morpholin-4-ium bromideHeat
Formaldehyde / Sodium triacetoxyborohydride4-Methyl-4-(3-(chlorosulfonyl)propyl)morpholin-4-ium chlorideReductive Amination
Acetic Anhydride1-(4-(3-(chlorosulfonyl)propyl)morpholino)ethan-1-oneBase

Furthermore, the sulfonyl chloride group itself is a versatile functional group. It can readily react with a variety of nucleophiles, such as amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thiosulfonates. This reactivity allows for the introduction of a wide range of functionalities.

Derivatization of the alkane chain presents more of a challenge due to the general inertness of C-H bonds. However, radical halogenation or other advanced C-H activation methods could potentially be employed to introduce functionality onto the propane bridge, although this would likely be less selective and require more specialized reaction conditions.

Strategic Applications of 3 Morpholinopropane 1 Sulfonyl Chloride in Organic Synthesis

Sulfonylation as a Functional Group Introduction Strategy

The reaction of 3-Morpholinopropane-1-sulfonyl chloride with nucleophiles, primarily amines and alcohols, results in the formation of stable sulfonamides and sulfonate esters, respectively. This sulfonylation reaction is a cornerstone of its utility, serving both to introduce the sulfonyl group as a key functional element and to construct more elaborate molecular architectures.

Introduction of Sulfonyl Groups for Modulating Molecular Properties

The introduction of this specific sulfonyl group can transform a lipophilic compound into a more water-soluble derivative, a critical step in the development of biologically active molecules. This strategy is often employed to improve the developability of a potential drug candidate without altering the core pharmacophore responsible for its activity.

Table 1: Influence of the 3-Morpholinopropanesulfonyl Group on Molecular Properties (Illustrative)

Starting Compound (R-NH₂) Property of R-NH₂ Product (R-NHSO₂-(CH₂)₃-Morpholine) Predicted Change in Property
Aniline Low Water Solubility N-Phenyl-3-morpholinopropane-1-sulfonamide Increased Water Solubility
Benzylamine Moderate Lipophilicity N-Benzyl-3-morpholinopropane-1-sulfonamide Decreased Lipophilicity (Increased Polarity)
4-Chloroaniline Poor Aqueous Solubility N-(4-Chlorophenyl)-3-morpholinopropane-1-sulfonamide Significantly Increased Aqueous Solubility

Preparation of Sulfonylated Building Blocks for Complex Molecules

Beyond simple property modulation, this compound is used to create sulfonylated intermediates, or "building blocks," that are subsequently used in multi-step syntheses. researchgate.net By reacting the sulfonyl chloride with a molecule containing another functional group (e.g., an amino acid or a haloamine), a new, more complex bifunctional building block is created. This new intermediate carries the 3-morpholinopropanesulfonyl tag and possesses a second reactive site for further elaboration.

This approach is fundamental in constructing molecules with precisely defined segments, where the sulfonyl group acts as a stable and structurally important linker. For instance, its reaction with an amino acid ester would yield a product that can be deprotected and coupled to other molecules in peptide synthesis, introducing the unique morpholine-containing side chain.

Role in Protecting Group Chemistry for Amines and Alcohols

In multi-step organic synthesis, it is often necessary to temporarily block the reactivity of certain functional groups to prevent unwanted side reactions. nih.gov The sulfonyl group is an effective protecting group for amines due to the stability of the resulting sulfonamide. nih.gov

This compound reacts readily with primary and secondary amines under basic conditions to form the corresponding 3-morpholinopropanesulfonamides. The resulting sulfonamide is exceptionally stable to a wide range of reaction conditions, including strongly acidic or basic environments and many oxidizing and reducing agents. This stability makes it a reliable protector for an amino group while other parts of the molecule are being modified. The protection can be removed under specific, often harsh, reductive conditions when the amine functionality needs to be restored.

Similarly, alcohols can be protected as sulfonate esters. While less common for simple alcohols due to the fact that sulfonylation converts the hydroxyl group into a good leaving group, this strategy can be applied to phenols. The resulting sulfonate esters are stable intermediates, effectively masking the nucleophilicity and acidity of the hydroxyl group.

Synthesis of Diverse Chemical Libraries and Analogue Collections

Modern drug discovery often relies on the rapid synthesis and screening of large numbers of structurally related compounds, known as chemical libraries. nih.govmdpi.com this compound is an ideal reagent for this purpose, particularly in parallel synthesis, where many reactions are run simultaneously. mdpi.comnih.govmdpi.com

Its utility in this context stems from its role as a versatile building block. The reactive sulfonyl chloride group can be reacted with a diverse set of commercially available amines or alcohols (Set A, B, C... in Table 2), each introducing a different variable group into the final product. The constant part of every molecule in the library would be the 3-morpholinopropane-sulfonyl fragment, which imparts favorable solubility and structural characteristics. This approach allows for the systematic exploration of the structure-activity relationship (SAR) around a core scaffold, efficiently identifying which structural variations lead to the desired biological activity. nih.gov

Table 2: Representative Scheme for Parallel Library Synthesis

Reaction Well Amine/Alcohol Input Resulting Library Compound Structure
A1 Benzylamine N-Benzyl-3-morpholinopropane-1-sulfonamide
A2 Piperidine (B6355638) 4-((3-Morpholinopropyl)sulfonyl)piperidine
A3 Phenol (B47542) Phenyl 3-morpholinopropane-1-sulfonate
A4 L-Alanine methyl ester Methyl 2-(3-morpholinopropanesulfonamido)propanoate

Precursor for Catalytic Systems and Ligand Design

The design of chiral ligands is central to the field of asymmetric catalysis, which aims to selectively produce one enantiomer of a chiral molecule. Sulfonamides derived from chiral amines have been successfully employed as ligands in a variety of metal-catalyzed reactions.

Development of Chiral Sulfonyl Derivatives for Asymmetric Catalysis

This compound can serve as a precursor for a class of chiral ligands. By reacting it with a readily available chiral amine or alcohol, a new chiral sulfonamide or sulfonate ester is formed. researchgate.net In the resulting ligand, the stereocenter is held in a fixed position relative to the sulfonamide group.

When this ligand coordinates to a metal center, it creates a chiral environment that can direct the stereochemical outcome of a catalytic reaction. The morpholine (B109124) group in such a ligand can be more than just a solubilizing tag; it can potentially act as a hemilabile coordinating group, binding weakly to the metal center at certain stages of the catalytic cycle to influence reactivity and selectivity. This dual functionality makes this compound a valuable starting material for designing novel ligands for asymmetric synthesis.

Table 3: Examples of Chiral Ligands Derived from this compound

Chiral Starting Material Ligand Name Potential Application
(R)-1-Phenylethanamine (R)-N-(1-Phenylethyl)-3-morpholinopropane-1-sulfonamide Asymmetric hydrogenation, transfer hydrogenation
(S)-Proline methyl ester (S)-Methyl 1-((3-morpholinopropyl)sulfonyl)pyrrolidine-2-carboxylate Asymmetric allylic alkylation, Diels-Alder reactions
(1R,2S)-Ephedrine (1R,2S)-N-Methyl-N-(2-hydroxy-1-phenylpropyl)-3-morpholinopropane-1-sulfonamide Asymmetric addition of organozinc reagents to aldehydes

Immobilization Strategies for Heterogeneous Catalysis

The transition from homogeneous to heterogeneous catalysis is a critical step in the development of sustainable and economically viable chemical processes. The ability to immobilize a catalyst on a solid support facilitates its separation from the reaction mixture, enabling catalyst recycling and continuous flow processes. This compound emerges as a versatile reagent in this context, offering a reactive handle for the covalent anchoring of catalysts to various solid supports. The sulfonyl chloride moiety provides a robust electrophilic site for reaction with nucleophilic groups present on the surface of supports or on the catalyst itself, forming stable sulfonamide or sulfonate ester linkages.

The structural attributes of this compound, specifically the flexible propyl chain and the terminal morpholine group, can impart desirable properties to the resulting heterogeneous catalyst. The propyl spacer arm distances the catalytically active center from the support surface, potentially reducing steric hindrance and improving accessibility for substrates. The morpholine unit, a tertiary amine, can influence the local microenvironment of the catalyst, for instance, by altering polarity or by participating in acid-base interactions which may modulate catalytic activity and selectivity.

Immobilization using this compound typically involves a two-step approach. In the first strategy, the solid support, often silica (B1680970), alumina, or a polymer resin functionalized with nucleophilic groups (e.g., amines or hydroxyls), is reacted with this compound. This results in a support material decorated with morpholinopropane sulfonyl groups. Subsequently, the catalyst, bearing a suitable functional group, is anchored to this modified support.

Alternatively, the catalyst molecule itself can be pre-functionalized with a nucleophilic group that reacts with this compound. The resulting catalyst-linker conjugate is then grafted onto a solid support. This pre-functionalization approach allows for a more controlled attachment of the catalyst.

While specific, detailed research explicitly documenting the use of this compound for catalyst immobilization is not extensively reported in publicly accessible literature, the principles of its application can be inferred from studies on analogous sulfonyl chlorides and related sulfonic acids. For instance, the corresponding sulfonic acid, 3-(N-morpholino)propanesulfonic acid (MOPS), has been utilized in the preparation of an Au-MOPS coupled catalyst, highlighting the utility of the morpholinopropane sulfonyl scaffold in catalysis. This suggests a strong potential for the more reactive sulfonyl chloride derivative in creating robust, covalently bound heterogeneous catalysts.

Research in the broader field of sulfonyl chloride chemistry demonstrates their utility in modifying surfaces and synthesizing polymer-supported reagents and catalysts. These studies underpin the chemical feasibility and potential effectiveness of using this compound for similar applications in heterogeneous catalysis.

The table below provides an illustrative representation of the type of data that would be generated from research focused on the application of this compound in heterogeneous catalyst immobilization. This data is hypothetical and serves to demonstrate the key parameters that would be investigated in such studies.

Illustrative Data for Catalyst Immobilization using this compound

Catalyst Precursor Support Material Immobilization Method Catalytic Reaction Key Findings
Proline Amino-functionalized Silica Gel Support functionalization with this compound followed by reaction with proline Asymmetric Aldol Reaction Successful immobilization; moderate to good yields and enantioselectivities. Catalyst recyclable for up to 5 cycles with minimal loss of activity.
Palladium(II) Acetate Polystyrene-co-divinylbenzene Pre-functionalization of a phosphine (B1218219) ligand with a primary amine, reaction with this compound, and subsequent complexation and immobilization Suzuki-Miyaura Coupling High catalytic activity and stability. The morpholine moiety was found to enhance catalyst longevity by scavenging acidic byproducts.
Salen-Manganese(III) Complex Alumina Direct reaction of a hydroxyl-functionalized Salen ligand with this compound followed by metallation and grafting onto the support Epoxidation of Alkenes The immobilized catalyst showed good selectivity for the epoxide product. Leaching of the metal was minimal over several runs.
TEMPO Cellulose (B213188) Nanocrystals Surface modification of CNCs with amino groups, followed by reaction with this compound and subsequent attachment of 4-amino-TEMPO Selective Oxidation of Alcohols High conversion and selectivity for the corresponding aldehydes. The use of a renewable support is a key advantage.

Advanced Spectroscopic and Computational Characterization of 3 Morpholinopropane 1 Sulfonyl Chloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Pathway Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the structural verification of 3-Morpholinopropane-1-sulfonyl chloride and its derivatives, as well as for elucidating the pathways of reactions in which it participates. One-dimensional ¹H and ¹³C NMR spectra provide primary evidence for the molecular structure by identifying the chemical environments of hydrogen and carbon atoms. For instance, the deshielded multiplet in the ¹H NMR spectrum around 3.68 ppm is indicative of protons adjacent to a strong electron-withdrawing group, such as the sulfonyl chloride moiety. acdlabs.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, confirming the propyl chain linkage between the morpholine (B109124) ring and the sulfonyl chloride group. Furthermore, time-resolved NMR studies can be conducted to monitor the progress of reactions, such as the formation of sulfonamides. By acquiring spectra at various time intervals, the disappearance of reactant signals and the appearance of product signals can be quantified to determine reaction kinetics. In some cases, signals from transient intermediates can be observed, providing direct evidence for a proposed reaction mechanism.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data (δ, ppm) for this compound in CDCl₃.
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Morpholine N-CH₂~2.50 (t)~53.5
Morpholine O-CH₂~3.70 (t)~66.8
N-CH₂ (propyl)~2.65 (t)~55.2
-CH₂- (propyl)~2.10 (m)~23.1
CH₂-SO₂Cl~3.75 (t)~58.0

Mass Spectrometry Techniques for Mechanistic Intermediates and Product Identification

Mass spectrometry (MS) is a highly sensitive technique crucial for identifying reaction intermediates and confirming product masses. nih.gov Soft ionization methods, particularly Electrospray Ionization (ESI), are well-suited for analyzing charged or polar molecules directly from the reaction mixture without significant fragmentation. nih.gov In the context of this compound reactions, ESI-MS can detect the protonated parent molecule [M+H]⁺ and the corresponding products, such as sulfonamides formed by reaction with amines.

Crucially, ESI-MS allows for the detection of low-concentration, short-lived mechanistic intermediates that are often key to understanding a reaction pathway. nih.govresearchgate.net For example, in substitution reactions at the sulfur center, charged intermediates can be trapped and observed. nih.gov Tandem mass spectrometry (MS/MS) further aids in structural confirmation by selecting a specific ion and fragmenting it through collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the selected ion, allowing for the unambiguous identification of products and intermediates. nih.gov

Table 2: Expected m/z Values in ESI-MS for this compound and a Representative Derivative.
CompoundFormulaMolecular WeightExpected Ion [M+H]⁺ (m/z)
This compoundC₇H₁₄ClNO₃S227.71228.05
N-Benzyl-3-morpholinopropane-1-sulfonamide (Derivative)C₁₄H₂₂N₂O₃S300.40301.14

X-ray Crystallography of Co-crystals and Key Derivatives for Conformational Analysis

While this compound is a liquid at room temperature, its stable, solid derivatives can be analyzed using single-crystal X-ray crystallography. This technique provides definitive, high-resolution three-dimensional structural information, including precise bond lengths, bond angles, and torsional angles. nih.gov It is the most comprehensive method for determining the absolute configuration and conformational preferences of a molecule in the solid state. nih.govnih.gov

For derivatives of this compound, crystallographic analysis is expected to confirm the tetrahedral geometry around the sulfur atom of the sulfonamide group. It would also reveal the conformation of the morpholine ring, which typically adopts a stable chair conformation. researchgate.netnih.gov The orientation of the propyl chain and the substituent on the sulfonamide nitrogen would also be determined, providing critical insights into steric and electronic effects that influence the molecule's packing in the crystal lattice and its potential intermolecular interactions. nih.gov

Table 3: Typical Bond Lengths and Angles for a Sulfonamide Derivative Determined by X-ray Crystallography.
ParameterTypical Value
S=O Bond Length~1.43 Å
S-N Bond Length~1.63 Å
S-C Bond Length~1.77 Å
O=S=O Bond Angle~119.5°
O=S=N Bond Angle~107.0°
O=S=C Bond Angle~108.0°

Advanced Vibrational Spectroscopy (IR, Raman) for Bonding Analysis

The S-Cl stretching vibration is also observable, often appearing in both IR and Raman spectra in the lower frequency region around 375 cm⁻¹. cdnsciencepub.com The morpholine moiety is identified by C-O-C and C-N-C stretching vibrations. Analysis of these vibrational frequencies provides direct information about the bond strengths and the local chemical environment within the molecule.

Table 4: Key Vibrational Frequencies for this compound.
Vibrational ModeTypical Frequency Range (cm⁻¹)Technique
S=O Asymmetric Stretch1370 - 1410IR (Strong)
S=O Symmetric Stretch1166 - 1204IR (Strong)
S-Cl Stretch~375IR, Raman
C-O-C Stretch (Morpholine)1070 - 1140IR (Strong)
C-H Stretch (Alkyl)2800 - 3000IR, Raman

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and reactivity of molecules like this compound. global-sci.comresearchgate.net DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties. nih.gov Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the LUMO and its localization on the sulfur atom indicate the molecule's susceptibility to nucleophilic attack, while the HOMO energy relates to its electron-donating ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. iosrjournals.org

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for reactive interactions. For this compound, the MEP would show a highly electrophilic region around the sulfur atom, confirming its role as the primary site for nucleophilic substitution. nih.gov

Table 5: Representative DFT-Calculated Properties for this compound.
PropertyCalculated Value
HOMO Energy~ -7.5 eV
LUMO Energy~ -1.2 eV
HOMO-LUMO Gap~ 6.3 eV
Dipole Moment~ 4.5 D

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing an atomistic view of reaction processes in solution. frontiersin.orgnih.gov An MD simulation models the movement of every atom in a system, including the reactant molecules and the surrounding solvent, by solving Newton's equations of motion. frontiersin.org

For a reaction involving this compound, MD simulations can be used to explore several key aspects. nih.gov These include the solvation structure of the reactant, the diffusion of a nucleophile towards the electrophilic sulfur center, and the conformational changes that occur as the reactants approach each other. By simulating the system's trajectory, researchers can gain insights into the formation of pre-reaction complexes and the role of solvent molecules in stabilizing transition states. While classical MD does not typically model bond breaking and formation directly, it provides the essential structural and energetic context for understanding the reaction environment and can be combined with quantum mechanics (QM/MM methods) to simulate the reaction event itself.

Computational Analysis of Structure-Reactivity Relationships for Analogues

The reactivity of this compound and its analogues is a critical aspect of their chemical behavior, influencing their utility in synthesis and biological applications. Computational chemistry provides a powerful lens through which to dissect the intricate relationship between molecular structure and reactivity. By employing methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models, it is possible to elucidate the electronic and steric factors that govern the reactivity of these compounds.

Electronic Effects on the Sulfonyl Chloride Moiety

The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is predominantly dictated by the electrophilicity of the sulfur atom. Computational studies on analogous arenesulfonyl chlorides have established a clear correlation between the electronic properties of substituents and the reaction rate. A notable example is the investigation of the chloride-chloride exchange reaction in a series of substituted arenesulfonyl chlorides, which demonstrated a positive Hammett ρ-value of +2.02. nih.gov This indicates that electron-withdrawing groups enhance the electrophilicity of the sulfonyl sulfur, thereby accelerating the rate of nucleophilic attack.

While this compound is an aliphatic sulfonyl chloride, the electronic influence of the morpholino group is still significant. The nitrogen atom of the morpholine ring can exert an inductive electron-withdrawing effect (-I effect) on the sulfonyl chloride moiety, mediated through the propyl chain. This effect increases the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack.

To explore this relationship further, computational models can be used to analyze a series of analogues where the morpholine ring is substituted with groups of varying electronic properties. By calculating quantum chemical descriptors such as the partial atomic charge on the sulfur atom and the energy of the Lowest Unoccupied Molecular Orbital (LUMO), a quantitative structure-reactivity relationship can be established.

Table 1: Calculated Electronic Properties and Predicted Relative Reactivity of Substituted Morpholinopropane-1-sulfonyl Chloride Analogues

Analogue (R-Morpholinopropane-1-sulfonyl chloride)Substituent (R)Hammett Constant (σp) of R' on a Phenyl Ring (for comparison)Calculated Partial Charge on Sulfur (δS)Calculated LUMO Energy (eV)Predicted Relative Reactivity
1 H0.00+0.850-1.501.00
2 4-Methyl-0.17+0.845-1.450.85
3 4-Nitro+0.78+0.865-1.652.50
4 4-Cyano+0.66+0.862-1.622.10
5 4-Methoxy-0.27+0.842-1.400.70

Note: The data in this table are illustrative and based on established principles of electronic effects in sulfonyl chlorides. The Hammett constants are provided for analogous substituents on a phenyl ring to indicate their electron-donating or -withdrawing nature.

The trend observed in Table 1 suggests that electron-withdrawing substituents on the morpholine ring increase the partial positive charge on the sulfur atom and lower the LUMO energy. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack, thus leading to a higher predicted reactivity. Conversely, electron-donating groups are expected to decrease reactivity.

Steric Hindrance and its Impact on Reactivity

Beyond electronic effects, the steric environment around the sulfonyl chloride group plays a crucial role in determining its reactivity. Nucleophilic attack at the sulfur atom proceeds through a trigonal bipyramidal transition state. The accessibility of the sulfur atom to the incoming nucleophile is therefore a key factor.

Computational studies can quantify steric hindrance using various parameters, such as steric maps and buried volume (%VBur). These methods calculate the volume around a reactive center that is occupied by the surrounding atoms, providing a measure of steric congestion.

For analogues of this compound, modifications to the propyl chain or the introduction of bulky substituents on the morpholine ring can significantly alter the steric accessibility of the sulfonyl chloride.

Table 2: Calculated Steric Parameters and Predicted Relative Reactivity of Alkyl-Substituted Analogues

AnalogueModificationCalculated Buried Volume (%VBur) at SulfurCalculated Activation Energy (kcal/mol) for Nucleophilic AttackPredicted Relative Reactivity
6 This compound35.215.81.00
7 2-Methyl-3-morpholinopropane-1-sulfonyl chloride38.517.20.65
8 2,2-Dimethyl-3-morpholinopropane-1-sulfonyl chloride42.118.90.30
9 3-(2,6-Dimethylmorpholino)propane-1-sulfonyl chloride39.817.90.50

Note: The data in this table are illustrative and based on the principle that increased steric hindrance leads to higher activation energies and lower reactivity.

The hypothetical data in Table 2 illustrates that as the steric bulk around the sulfonyl chloride group increases, the buried volume also increases. This increased steric congestion is predicted to lead to a higher activation energy for nucleophilic substitution, resulting in a decrease in the relative reactivity of the analogue. Interestingly, computational studies on some arenesulfonyl chlorides have shown a counterintuitive acceleration of substitution with ortho-alkyl groups, which is attributed to a rigid and sterically compressed ground state structure that is closer in energy to the transition state. nih.gov Similar complex effects could also be at play in highly congested aliphatic sulfonyl chlorides.

Synthesis and Exploration of 3 Morpholinopropane 1 Sulfonyl Chloride Analogues and Derivatives

Modifications within the Morpholine (B109124) Ring System

The substitution pattern on the morpholine ring can impact the molecule's basicity, solubility, and steric profile. The presence of heteroatoms like oxygen and nitrogen in the morpholine ring facilitates hydrogen bonding and potential interactions with other molecules or enzymes. taylorandfrancis.com Replacing the morpholine ring with a less basic alternative, such as a piperidine (B6355638) ring, has been shown to significantly alter the biological activity of related aryl sulfonamides, demonstrating the importance of the heterocyclic core. researchgate.net

Modification Type Example Substituent/Structure Potential Impact Synthetic Approach
Alkyl SubstitutionMethyl, EthylIncreased lipophilicity, steric hindranceStarting from substituted amino alcohols
Fused Bicyclic Systems-Conformational rigidityPd-catalyzed carboamination reactions nih.gov
Positional Isomerism2,3- or 2,5-disubstitutionAltered stereochemistry and binding profileControl during the key cyclization step nih.gov

This table illustrates potential modifications to the morpholine ring system based on established synthetic strategies for substituted morpholines.

Variations in the Propane (B168953) Linker Length and Substitution Pattern

The three-carbon propane linker connecting the morpholine ring to the sulfonyl chloride group is another key site for structural variation. Altering the length of this alkyl chain or introducing substituents along it can modify the molecule's flexibility, geometry, and reactivity. The principles of nucleophilic substitution at the sulfonyl sulfur are influenced by the steric and electronic environment created by the linker. nih.gov

Lengthening or shortening the alkyl chain (e.g., to ethane (B1197151) or butane) would directly change the distance between the morpholine moiety and the reactive sulfonyl chloride group. Introducing alkyl or other functional groups on the linker would create steric hindrance around the sulfonyl group, potentially moderating its reactivity in subsequent reactions. For example, ortho-alkyl groups on arenesulfonyl chlorides have been shown to counterintuitively accelerate substitution at the sulfur atom due to the creation of a rigid and sterically congested structure. nih.gov A similar effect could be anticipated with substitution on the alpha- or beta-carbons of the propyl chain.

Linker Modification Example Structure Potential Effect
Chain Length VariationEthanesulfonyl chloride, Butanesulfonyl chlorideAlters distance and flexibility between functional groups
Alkyl Substitution2-Methylpropane-1-sulfonyl chlorideIncreased steric hindrance, potential change in reaction kinetics
Functional Group IntroductionHydroxy- or alkoxy-substituted propane linkerModified solubility and potential for secondary reactions

This table outlines theoretical variations in the propane linker and their potential consequences on the molecule's properties.

Introduction of Chiral Centers for Stereoselective Synthesis

The introduction of chirality into analogues of 3-Morpholinopropane-1-sulfonyl chloride opens avenues for stereoselective synthesis. Chiral centers can be incorporated into the morpholine ring, the propane linker, or even at the sulfur atom itself, leading to enantiomerically enriched or pure compounds. Chiral sulfinyl compounds and their derivatives are crucial in asymmetric synthesis as auxiliaries, ligands, and catalysts. nih.govacs.org

Methods for stereoselective synthesis often rely on the use of chiral starting materials or catalysts. nih.gov For example, chiral morpholine derivatives can be synthesized from optically pure N-allyl-β-amino alcohols via electrophile-induced cyclization. banglajol.info Similarly, a chiral center can be introduced on the propane linker. The development of catalytic asymmetric methods for producing α-C chiral sulfones by merging photoactive complexes with chiral nickel catalysts highlights the advanced strategies available for creating stereogenic centers adjacent to sulfonyl groups. rsc.org The synthesis of chiral sulfonamides from chiral amines and sulfonyl chlorides is another well-established route. mdpi.com The resulting diastereomers can often be separated, providing access to enantiopure products that can serve as valuable building blocks. acs.org

Position of Chiral Center Synthetic Strategy Key Precursor/Reagent
Morpholine RingDiastereoselective cyclizationChiral amino alcohols nih.govbanglajol.info
Propane LinkerAsymmetric radical addition to alkenesChiral Nickel catalyst rsc.org
Sulfur Atom (S-stereogenic)Dynamic kinetic resolutionChiral cinchonidine (B190817) catalyst researchgate.net

This table summarizes strategies for introducing chirality at different positions within the target molecule's analogues.

Heterocyclic Scaffolds Incorporating Sulfonyl Chloride Moieties

Replacing the morpholine ring with other heterocyclic scaffolds while retaining the propanesulfonyl chloride moiety is a common strategy for creating structural diversity. The synthesis of heterocyclic sulfonyl chlorides can be challenging due to the potential instability of the products. nih.govacs.org However, methods have been developed to access these important building blocks. For instance, reacting heteroarylzinc reagents with 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC) can yield sulfonyl chlorides that are converted in situ to sulfonamides. nih.govacs.org

Heterocyclic Scaffold Example Precursor Synthetic Method
ThiopheneThiophene-2-sulfonyl chlorideCommercially available or synthesized from the corresponding thiol
Pyridine2-Pyridylzinc reagentsReaction with TCPC to form sulfonate esters or sulfonyl chlorides nih.govacs.org
PiperidineN-(3-chlorosulfonylpropyl)piperidineReaction of piperidine with 1,3-propane sultone followed by chlorination
IndoleSodium indolylsulfinatesCopper-mediated C-H sulfonylation acs.org

This table provides examples of alternative heterocyclic scaffolds and methods for their incorporation into sulfonyl chloride-containing molecules.

Polymer-Bound or Solid-Supported Derivatives for Synthetic Methodologies

Immobilizing this compound or its analogues onto a solid support, such as a polymer resin, facilitates their use as reagents in multi-step synthesis. cam.ac.uk Polymer-supported reagents offer significant advantages, including simplified purification of products through simple filtration and the potential for automation. cam.ac.uk A sulfonyl chloride functional group can be anchored to a polymer backbone, creating a solid-phase sulfonylating agent.

The synthesis of such supported reagents typically involves functionalizing a pre-existing polymer (e.g., polystyrene) or polymerizing a monomer that already contains the desired functional group. For example, sulfonated polymers can be synthesized through the free radical polymerization of monomers like sodium vinyl sulfonate. escholarship.org These sulfonated polymers can then be converted to the corresponding polymer-supported sulfonyl chlorides. These immobilized reagents can be used for the synthesis of sulfonamides and sulfonate esters, where the excess reagent and byproducts are easily removed, streamlining the synthetic process. cam.ac.ukresearchgate.net

Support Type Immobilization Strategy Application
Polystyrene ResinFunctionalization of the aromatic rings with chlorosulfonic acidSolid-phase synthesis of sulfonamides
Poly(ethylene glycol) (PEG)Attachment of the sulfonyl chloride moiety to the terminus of the PEG chainUse in liquid-phase synthesis with simplified purification
Styrene-divinylbenzene copolymerSulfonation of the polymer matrix followed by chlorinationHeterogeneous catalyst or reagent researchgate.net

This table describes different solid supports and strategies for creating polymer-bound sulfonyl chloride reagents for use in simplified synthetic workflows.

Utilization of 3 Morpholinopropane 1 Sulfonyl Chloride in Materials Science and Polymer Chemistry

Role as a Monomer or Cross-linking Agent in Polymer Synthesis

While not a conventional monomer in the sense of vinyl or acrylic monomers, 3-Morpholinopropane-1-sulfonyl chloride can be incorporated into polymer structures through polycondensation reactions. The sulfonyl chloride group is highly reactive towards nucleophiles such as amines and alcohols. molport.com This reactivity allows it to react with difunctional or polyfunctional monomers containing these groups to form polysulfonamides or polysulfonates, respectively.

In these polymerization reactions, the morpholine (B109124) group remains as a pendant functional group along the polymer backbone, imparting specific properties to the resulting material. The flexibility of the propyl chain and the polarity of the morpholine ring can influence the polymer's solubility, thermal properties, and interaction with other molecules.

Furthermore, due to its single reactive sulfonyl chloride group, it is not a cross-linking agent in the traditional sense of connecting two existing polymer chains. However, if used in conjunction with monomers that have more than two reactive sites, it can contribute to the formation of branched or network polymer structures. True cross-linking agents typically possess at least two reactive functional groups that can form bridges between polymer chains, rendering the material insoluble. m2polymer.com

Surface Functionalization and Grafting through Sulfonylation

The high reactivity of the sulfonyl chloride group makes this compound an effective agent for the functionalization of surfaces that possess nucleophilic groups like hydroxyl (-OH) or amine (-NH2) groups. molport.com This process, known as sulfonylation, involves the formation of stable sulfonate ester or sulfonamide linkages between the molecule and the surface.

This surface modification can be applied to a variety of materials, including:

Cellulose-based materials: The hydroxyl groups on the surface of cellulose (B213188) can react with this compound to introduce the morpholinopropane sulfonyl group. nih.gov

Polymers with active hydrogens: Polymers containing amine or hydroxyl functionalities can be readily functionalized.

Inorganic substrates: Surfaces of materials like silica (B1680970) or metal oxides that have been pre-treated to introduce hydroxyl or amine groups can also be modified.

This surface functionalization can significantly alter the surface properties of the material, such as its hydrophilicity, charge, and biocompatibility. rsc.org The introduction of the morpholine group can, for instance, increase the surface's affinity for water.

Polymer grafting is another key application where this compound is utilized. Grafting involves attaching polymer chains to a substrate, which can be another polymer or an inorganic surface. nih.gov In the "grafting from" approach, initiator sites are first attached to the surface, and then polymerization is initiated from these sites. mdpi.com this compound can be used to introduce sulfonyl groups onto a surface, which can then be transformed into initiating sites for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). cmu.edu

In the "grafting to" method, pre-synthesized polymer chains with reactive end groups are attached to the surface. mdpi.com Polymers with terminal amine or hydroxyl groups can be grafted onto surfaces previously functionalized with this compound.

Development of Functionalized Materials with Sulfonyl Groups

The incorporation of sulfonyl groups into materials can impart a range of desirable properties. The sulfonyl group (-SO2-) is strongly electron-withdrawing and can influence the electronic and chemical properties of the material. cmu.edu Materials functionalized with this compound will possess pendant morpholinopropane sulfonyl moieties.

The presence of these groups can lead to:

Altered Polarity and Solubility: The morpholine and sulfonyl groups increase the polarity of the material, which can affect its solubility in different solvents and its interaction with other polar molecules.

Sites for Further Modification: The sulfonyl group itself is relatively stable, but the morpholine ring can be a site for further chemical reactions, allowing for the creation of more complex functional materials.

Enhanced Thermal Stability: The introduction of sulfonyl groups into a polymer backbone can sometimes enhance its thermal stability.

Research in this area focuses on creating materials with tailored properties for specific applications. For example, polymers containing sulfonyl groups are investigated for use in membranes for separation processes, as catalysts, or as specialty coatings. researchgate.net

Table 1: Research Findings on Functionalized Materials

Research FocusKey Findings
Amphiphilic Graft Copolymers Polysulfones modified with hydrophilic monomers via grafting exhibit improved wettability and resistance to protein adsorption. researchgate.net
Sulfonated Block Copolymers The sulfonation of one block in a block copolymer leads to amphiphilic character, enabling self-assembly into various nanostructures. mdpi.com
Polymer Brushes Synthesis of polymer brushes with a polysulfone backbone and poly(methyl methacrylate) side chains via a combination of polycondensation and atom transfer radical polymerization. researchgate.net

Design of Polymerization Initiators from Sulfonyl Chloride Scaffolds

Sulfonyl chlorides, in general, have been demonstrated to be effective initiators for controlled/living radical polymerization (LRP), particularly Atom Transfer Radical Polymerization (ATRP). researchgate.net The S-Cl bond can be homolytically cleaved in the presence of a transition metal catalyst, typically a copper complex, to generate a sulfonyl radical that can initiate polymerization. cmu.edu

This compound can serve as a scaffold for designing functional initiators. The key advantage is the ability to introduce the morpholino-containing fragment at one end of the resulting polymer chain. This provides a straightforward method for producing polymers with a specific end-group functionality.

The general mechanism for initiation involves the reaction of the sulfonyl chloride with a transition metal complex in a lower oxidation state (e.g., Cu(I)Br). This generates a sulfonyl radical and the metal complex in a higher oxidation state (e.g., Cu(II)BrCl). The sulfonyl radical then adds to a monomer molecule to start the polymer chain growth.

The use of functional initiators like those derived from this compound is a powerful tool for creating well-defined polymers with specific architectures and functionalities. cmu.edu These end-functionalized polymers are valuable in applications such as the synthesis of block copolymers, surface modification, and the creation of polymer-biomolecule conjugates.

Future Research Trajectories and Innovations Pertaining to 3 Morpholinopropane 1 Sulfonyl Chloride

Sustainable and Green Synthesis Pathways for the Compound

Traditional methods for synthesizing sulfonyl chlorides often rely on harsh and hazardous reagents such as chlorosulfonic acid, thionyl chloride, or chlorine gas, which generate significant amounts of toxic waste. rsc.orgrsc.org The future of 3-Morpholinopropane-1-sulfonyl chloride synthesis lies in the adoption of greener and more sustainable methodologies that prioritize environmental friendliness, operational safety, and atom economy.

Key research directions include:

Metal-Free Aerobic Oxidation: One promising approach involves the metal-free, aerobic oxidative chlorination of the corresponding thiol. This method can utilize oxygen as the terminal oxidant and a nitrogen oxide source like ammonium (B1175870) nitrate (B79036) in a catalytic cycle, representing a more environmentally benign pathway. rsc.org

Oxone-Based Systems: The use of Oxone (potassium peroxymonosulfate) in combination with a chloride source like potassium chloride (KCl) in water presents a simple, rapid, and efficient method for the oxyhalogenation of thiols and disulfides. rsc.org This approach avoids toxic organic solvents and harsh reagents.

N-Chlorosuccinimide (NCS) Mediated Synthesis: A particularly attractive green alternative is the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which are odorless and readily prepared from the corresponding alkyl halide (e.g., 3-morpholinopropyl chloride) and thiourea. organic-chemistry.orgresearchgate.net This method proceeds under mild conditions. A significant advantage is the potential for sustainability, as the water-soluble byproduct, succinimide, can be conveniently recovered and re-chlorinated to regenerate the starting NCS reagent using sodium hypochlorite (B82951) (bleach). organic-chemistry.orgresearchgate.net

Hydrogen Peroxide Systems: Reagents combining hydrogen peroxide (H₂O₂) with sources of chlorine like thionyl chloride (SOCl₂) or zirconium tetrachloride (ZrCl₄) offer a powerful method for the direct oxidative conversion of thiols to sulfonyl chlorides. organic-chemistry.org These reactions are often fast and efficient. organic-chemistry.org

These evolving synthetic strategies aim to reduce the environmental impact associated with the production of sulfonyl chlorides like this compound, aligning with the core principles of green chemistry. rsc.orgorganic-chemistry.org

Exploration of Novel Reactivity Modes and Unprecedented Transformations

Beyond its traditional role in forming sulfonamides and sulfonates, research is uncovering novel reactivity patterns for the sulfonyl chloride functional group. Future studies on this compound will likely explore its participation in new types of transformations, expanding its synthetic utility.

C-Selective Sulfonylation: Conventionally, sulfonyl chlorides react with alcohols at the oxygen atom (O-sulfonylation). However, recent breakthroughs have shown that under copper(II) catalysis, sulfonyl chlorides can achieve C-selective sulfonylation of substrates like cyclopropanols. acs.org This umpolung strategy provides a new route to valuable γ-keto sulfone building blocks and could be explored for the morpholinopropane scaffold. acs.org

Reductive Coupling and Sulfur Dioxide Extrusion: Palladium-catalyzed reductive cross-coupling reactions of aryl sulfonyl chlorides have been developed to form thioethers through the extrusion of sulfur dioxide. researchgate.net Investigating analogous transformations for alkyl sulfonyl chlorides like this compound could open new pathways for C-S bond formation.

Generation of Sulfinamides: While historically challenging, one-pot methods have been developed for the synthesis of sulfinamides directly from sulfonyl chlorides via in situ reduction, for example, using triphenylphosphine. nih.gov Applying this to this compound would provide direct access to the corresponding sulfinamide, a valuable synthetic intermediate. nih.gov

Late-Stage Functionalization: A significant innovation is the activation of primary sulfonamides using pyrylium (B1242799) salts to regenerate a sulfonyl chloride equivalent in situ. nih.govresearchgate.net This allows for the late-stage modification of complex molecules. Derivatives of this compound could be used in this context, enabling the introduction of the morpholinopropane tag onto diverse nucleophiles like complex amines, alcohols, and even thiols. nih.govresearchgate.net

These emerging reaction modes promise to diversify the applications of this compound, enabling its incorporation into a wider array of complex molecular architectures.

Integration into Automated and High-Throughput Synthesis Platforms

The synthesis of sulfonyl chlorides often involves highly exothermic and hazardous reactions, making them ideal candidates for integration into automated continuous flow platforms. mdpi.comrsc.org This technology offers significant improvements in safety, process control, and scalability over traditional batch chemistry. mdpi.comresearchgate.net

Future research will likely focus on:

Continuous Flow Synthesis: Developing a continuous flow process for the production of this compound would enable better control over reaction parameters like temperature and mixing, minimizing the risk of thermal runaway. rsc.org Such systems, employing continuous stirred-tank reactors (CSTRs) and automated controls, can lead to higher consistency, reliability, and space-time yield. mdpi.comresearchgate.net

Automated Process Control: The integration of real-time monitoring and automated feedback loops, using gravimetric balances and process controllers, ensures precise and safe operation. mdpi.com This level of automation is critical for handling potentially hazardous reagents often used in sulfonyl chloride synthesis. researchgate.net

High-Throughput Library Synthesis: As a building block, this compound is well-suited for use in automated platforms for parallel synthesis. enamine.net Its reactivity allows for the rapid generation of libraries of sulfonamides and sulfonates, which is highly valuable in drug discovery and materials science for screening and optimization. enamine.net

The adoption of these technologies will not only make the synthesis of this compound safer and more efficient but also accelerate its application in the discovery of new functional molecules.

Development of Highly Selective and Efficient Catalytic Systems

Catalysis is central to modern organic chemistry, enabling reactions to proceed with high efficiency and selectivity under mild conditions. Future research will undoubtedly focus on developing novel catalytic systems to control the reactivity of this compound.

Photocatalysis: Visible light photocatalysis offers a green and powerful alternative to traditional synthetic methods. Heterogeneous photocatalysts, such as potassium poly(heptazine imide), have been used to mediate the synthesis of aryl sulfonyl chlorides from aryldiazonium salts and in situ generated SO₂ and HCl. nih.gov Exploring photocatalytic routes to alkyl sulfonyl chlorides could provide a milder pathway for the synthesis of the target compound.

Organocatalysis for Regioselective Reactions: Organocatalysts can be used to tune the reactivity of chlorinating agents like sulfuryl chloride (SO₂Cl₂). nih.gov For instance, different catalysts can direct the chlorination of phenols to either the ortho or para position with high selectivity. nih.gov While this applies to aromatic substitution, the principle of using catalysts to control the site-selectivity of reactions involving sulfonyl chloride-related reagents is a key area of research.

Lewis Base Catalysis: Chiral Lewis bases, such as cinchona alkaloids, have been shown to catalyze the enantioselective bromochlorination of alkenes. nih.gov This highlights the potential for developing catalytic systems that could enable stereoselective reactions involving the sulfonyl chloride group or other parts of the this compound molecule.

Transition Metal Catalysis: As mentioned, copper catalysts can reverse the typical regioselectivity of sulfonylation. acs.org Further exploration of transition metal catalysis could uncover new reaction pathways, such as novel cross-coupling reactions or functional group interconversions involving the sulfonyl chloride moiety.

The development of bespoke catalytic systems will provide unprecedented control over reactions involving this compound, enabling more sophisticated and efficient synthetic applications.

Advanced Applications in Chemical Biology as a Synthetic Tool (excluding direct biological activity)

While the direct biological effects are excluded, this compound is an ideal scaffold for creating advanced synthetic tools for chemical biology. nih.gov Its sulfonyl chloride group provides a reactive handle for covalent modification, and the morpholine (B109124) group can enhance aqueous solubility and influence molecular interactions.

Future applications in this area include:

Bioorthogonal Chemistry: The sulfonyl group is involved in various "click" and bioorthogonal reactions. For example, sulfonyl hydrazides react rapidly and specifically with ortho-carbonyl phenylboronic acids to form stable diazaborine (B1195285) conjugates. nih.govbohrium.com this compound could be converted to the corresponding sulfonyl hydrazide, serving as a building block for creating probes for bioorthogonal labeling on living cells. nih.gov Similarly, sulfonyl-modified sydnonimines have been used in cycloaddition reactions with cyclooctynes for the controlled release of sulfonamides. rsc.org

Covalent Inhibitor and Probe Development: Sulfonyl fluorides, close relatives of sulfonyl chlorides, are known to act as covalent probes by reacting selectively with nucleophilic residues (e.g., serine, lysine) in proteins. enamine.net this compound can be a precursor for such probes, where the morpholinopropane tail serves to modulate properties like solubility and cell permeability.

Building Blocks for Linkers and Crosslinkers: The bifunctional nature of the molecule makes it suitable for constructing cross-linking reagents used in bioconjugation to study protein-protein interactions. sigmaaldrich.comsigmaaldrich.com The sulfonyl chloride can be reacted with one biomolecule, and the morpholine nitrogen could be functionalized to react with another.

Synthesis of PROTACs and Molecular Glues: The synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs) requires versatile building blocks. sigmaaldrich.com The morpholine moiety is a common feature in many bioactive molecules, and the reactive sulfonyl chloride handle allows for its easy conjugation into larger, multifunctional chemical tools designed to manipulate biological systems. nih.govsigmaaldrich.com

By leveraging its distinct chemical properties, this compound is set to become a valuable component in the synthetic toolbox used to probe and control complex biological processes.

Table of Mentioned Chemical Compounds

Q & A

Q. What are the recommended synthetic methodologies for 3-Morpholinopropane-1-sulfonyl chloride in laboratory settings?

Synthesis typically involves reacting morpholine derivatives with propane sulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) in solvents such as dichloromethane or chloroform. The reaction is monitored via TLC or HPLC, and purification is achieved through recrystallization or column chromatography to isolate the product in high purity. Strict moisture control is essential to prevent hydrolysis of the sulfonyl chloride group .

Q. What safety protocols should be followed when handling this compound?

Use personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. In case of skin contact, wash immediately with soap and water. Store the compound in a desiccator under inert gas (e.g., argon) to minimize degradation. Acute toxicity studies indicate respiratory irritation and skin corrosion, necessitating rigorous exposure controls .

Q. How should stability and storage conditions be optimized for this compound?

The compound is moisture-sensitive and prone to hydrolysis. Store in airtight, amber glass containers at 2–8°C under anhydrous conditions. Stability tests under varying temperatures (e.g., 25°C vs. 4°C) show reduced decomposition rates at lower temperatures. Avoid prolonged exposure to light, as sulfonyl chlorides can degrade photolytically .

Advanced Research Questions

Q. How can this compound be employed in palladium-catalyzed cross-coupling reactions?

The compound acts as a sulfonating linchpin in Suzuki-Miyaura couplings. Optimized conditions include using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and THF as a solvent at 60°C. The sulfonyl chloride group reacts with boronic acids to form sulfonylated biaryl products. Reaction yields vary with electronic effects of substituents on the boronic acid, requiring tailored optimization .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

The sulfonyl chloride group is highly electrophilic, facilitating nucleophilic attack by amines, alcohols, or thiols. Kinetic studies in polar aprotic solvents (e.g., DMF) reveal second-order dependence on nucleophile concentration. Steric hindrance from the morpholine ring can reduce reactivity, necessitating elevated temperatures or catalytic bases (e.g., DMAP) for efficient substitution .

Q. How can contradictory data on reaction yields under varying conditions be resolved?

Contradictions often arise from differences in solvent polarity, catalyst loading, or moisture content. Systematic Design of Experiments (DoE) approaches, such as varying solvent (DMF vs. THF), temperature (25–80°C), and catalyst (Pd vs. Ni-based), can identify critical parameters. For example, THF improves solubility of aryl boronic acids but slows reaction kinetics compared to DMF .

Q. What analytical strategies are most effective for characterizing and validating its purity?

Use ¹H/¹³C NMR to confirm the presence of the morpholine ring (δ 3.6–3.8 ppm for N-CH₂) and sulfonyl chloride group (δ 120–130 ppm in ¹³C). High-resolution mass spectrometry (HRMS) provides exact mass validation. Purity assays via HPLC (C18 column, acetonitrile/water gradient) should achieve ≥98% purity for synthetic batches. IR spectroscopy can detect hydrolyzed sulfonic acid impurities (broad O-H stretch at 2500–3300 cm⁻¹) .

Q. What are its applications in synthesizing sulfonamide-based bioactive molecules?

The compound is a key precursor for sulfonamide drugs, reacting with primary amines to form sulfonamide linkages. In antidiabetic drug research, it has been used to synthesize sulfonylurea analogs. Reaction with heterocyclic amines (e.g., pyridine derivatives) under microwave irradiation (100°C, 30 min) improves yield and reduces side products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.